9-cis-4-Oxoretinoic acid-d3
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Overview
Description
9-cis-4-Oxoretinoic acid-d3 is a synthetic derivative of retinoic acid, specifically designed for use in scientific research. It is a labeled compound, meaning it contains deuterium atoms (denoted by “d3”), which are isotopes of hydrogen. This labeling is useful in various analytical techniques, such as mass spectrometry, to trace and study the compound’s behavior in biological systems.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 9-cis-4-Oxoretinoic acid-d3 typically involves the modification of 9-cis-retinoic acid. The process includes the introduction of an oxo group at the 4th position on the cyclohexenyl ring and the incorporation of deuterium atoms. The reaction conditions often require the use of specific catalysts and solvents to ensure the selective introduction of these functional groups.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving multiple purification steps such as recrystallization and chromatography to achieve the desired product quality.
Chemical Reactions Analysis
Types of Reactions: 9-cis-4-Oxoretinoic acid-d3 undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to introduce additional functional groups.
Reduction: Reduction reactions can convert the oxo group back to a hydroxyl group.
Substitution: The compound can participate in substitution reactions where the oxo group or other functional groups are replaced by different atoms or groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.
Substitution: Conditions vary depending on the substituent, but typical reagents include halogens and nucleophiles.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.
Scientific Research Applications
9-cis-4-Oxoretinoic acid-d3 is widely used in scientific research due to its stability and traceability. Some key applications include:
Chemistry: Used as a reference standard in analytical chemistry for studying retinoid metabolism and degradation.
Biology: Employed in cell culture studies to investigate the effects of retinoids on cell differentiation and proliferation.
Medicine: Utilized in pharmacokinetic studies to understand the distribution and metabolism of retinoids in the body.
Industry: Applied in the development of new retinoid-based drugs and cosmetic products.
Mechanism of Action
The mechanism of action of 9-cis-4-Oxoretinoic acid-d3 involves its interaction with retinoic acid receptors (RARs) and retinoid X receptors (RXRs). These receptors are nuclear transcription factors that regulate gene expression. Upon binding to these receptors, this compound modulates the transcription of genes involved in cell growth, differentiation, and apoptosis. This regulation is crucial for various physiological processes, including embryonic development and immune response .
Comparison with Similar Compounds
9-cis-Retinoic acid: The parent compound, which lacks the oxo group at the 4th position.
All-trans-Retinoic acid: Another isomer of retinoic acid with different biological activity.
13-cis-Retinoic acid: An isomer used in the treatment of acne and certain cancers.
Uniqueness: 9-cis-4-Oxoretinoic acid-d3 is unique due to its specific structural modifications, which enhance its stability and traceability in research applications. The presence of deuterium atoms allows for precise tracking in metabolic studies, making it a valuable tool in both basic and applied sciences .
Properties
Molecular Formula |
C20H26O3 |
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Molecular Weight |
317.4 g/mol |
IUPAC Name |
(2E,4E,6Z,8E)-9-[6,6-dimethyl-3-oxo-2-(trideuteriomethyl)cyclohexen-1-yl]-3,7-dimethylnona-2,4,6,8-tetraenoic acid |
InChI |
InChI=1S/C20H26O3/c1-14(7-6-8-15(2)13-19(22)23)9-10-17-16(3)18(21)11-12-20(17,4)5/h6-10,13H,11-12H2,1-5H3,(H,22,23)/b8-6+,10-9+,14-7-,15-13+/i3D3 |
InChI Key |
GGCUJPCCTQNTJF-YVCXFFPKSA-N |
Isomeric SMILES |
[2H]C([2H])([2H])C1=C(C(CCC1=O)(C)C)/C=C/C(=C\C=C\C(=C\C(=O)O)\C)/C |
Canonical SMILES |
CC1=C(C(CCC1=O)(C)C)C=CC(=CC=CC(=CC(=O)O)C)C |
Origin of Product |
United States |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.